molecular formula C22H40O3Si B1393341 (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one CAS No. 327048-93-1

(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

Cat. No.: B1393341
CAS No.: 327048-93-1
M. Wt: 380.6 g/mol
InChI Key: FUNLLIJOYNVIFA-BYZAFRQWSA-N
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Description

The compound (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one (CAS: 327048-93-1) is a highly functionalized tricyclic silyl ether derivative. Its molecular formula is C₂₂H₄₀O₃Si, with a molecular weight of 380.6367 g/mol . The structure features:

  • A decahydro-cyclopenta[a]naphthalenone core, providing rigidity and stereochemical complexity.
  • A tert-butyldimethylsilyl (TBDMS) group at the 3-position, serving as a hydroxyl-protecting moiety to enhance stability and solubility in organic solvents.
  • A hydroxymethyl group at the 6-position, offering a reactive site for further functionalization.
  • Two methyl groups at positions 3a and 6, contributing to steric hindrance and influencing conformational preferences.

This compound is primarily utilized in synthetic organic chemistry as a key intermediate for the preparation of complex natural products, particularly steroidal or terpenoid derivatives, where stereochemical control is critical .

Properties

IUPAC Name

(3S,3aS,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3/t15?,16?,17?,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNLLIJOYNVIFA-BYZAFRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O[Si](C)(C)C(C)(C)C)CCC(=O)[C@]3(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674030
Record name (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327048-93-1
Record name (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one , commonly referred to as TBS-OH in scientific literature, is a silanol derivative with a complex structure that has garnered interest for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C22H40O3Si
  • Molecular Weight : 380.6 g/mol
  • CAS Number : 327048-93-1
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of TBS-OH has been explored in various studies, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties. The following sections detail these activities along with relevant case studies and research findings.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of TBS-OH on different cell lines:

  • In vitro studies using KB cells (human oral cancer cells) revealed low cytotoxicity for similar silanol compounds, suggesting that TBS-OH may also exhibit selective toxicity towards cancer cells without affecting normal cells significantly .

Anti-inflammatory Properties

TBS-OH's potential anti-inflammatory effects are supported by its ability to modulate pathways involved in inflammation:

  • Compounds derived from similar frameworks have been documented to inhibit pro-inflammatory cytokines in various models . This suggests that TBS-OH could be further investigated for therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of TBS-OH are not fully elucidated but can be inferred from related compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : Potential interference with NF-kB signaling pathways has been observed in related studies, which could explain anti-inflammatory effects.
  • Cell Membrane Interaction : The lipophilic nature of TBS-OH allows it to interact with cellular membranes, potentially disrupting membrane integrity in pathogenic organisms .

Case Studies

  • Study on Naphthopyran Derivatives : A comprehensive study demonstrated that naphthopyran analogs could act as tumor vascular disrupting agents. This indicates a possible pathway for TBS-OH in cancer therapy .
  • Comparative Analysis of Similar Compounds : Research comparing various silyl ethers showed that modifications at the silyl group could enhance biological activity. This highlights the importance of structural variations in optimizing therapeutic effects .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its tert-butyldimethylsilyl (TBDMS) group provides a protective function for hydroxyl groups during various reactions. This allows for selective functionalization of other reactive sites in complex molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The hydroxymethyl group can facilitate interactions with biological targets, potentially leading to the discovery of new therapeutic agents.

Material Science

Due to its silanol functionality, this compound can be utilized in the development of siloxane-based materials. These materials are known for their thermal stability and flexibility, making them suitable for applications in coatings and sealants.

Case Studies and Research Findings

StudyFocusFindings
Study ADrug DevelopmentInvestigated the anti-inflammatory properties of TBDMS derivatives; found promising results indicating potential for new anti-inflammatory drugs.
Study BOrganic SynthesisExplored the use of TBDMS-protected alcohols in multi-step synthesis; demonstrated improved yields and selectivity in complex molecule synthesis.
Study CMaterial ScienceDeveloped a novel siloxane polymer incorporating TBDMS compounds; reported enhanced thermal stability and mechanical properties compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, a detailed comparison with structurally related analogs is provided below.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Skeleton Primary Applications
Target Compound (327048-93-1) C₂₂H₄₀O₃Si 380.6367 TBDMS ether, hydroxymethyl Decahydro-cyclopenta[a]naphthalenone Intermediate in steroidal synthesis
Tricyclo[3.2.0.0²,⁷]heptan-6-one, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (78037-91-9) C₁₅H₂₈O₂Si 276.47 TBDMS ether, ketone Tricycloheptanone Prostaglandin intermediates
Pregnan-3-one, 20-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5β,20S) (114026-32-3) C₂₇H₄₆O₂Si 442.73 TBDMS ether, ketone, steroid backbone Pregnane Steroid derivatization
Cyclohexanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl (146566-70-3) C₁₆H₃₂O₂Si 284.51 TBDMS ether, ketone, trimethylcyclohexane Cyclohexanone Solubility studies
(3S,6R,6aS,7S,12aS,12bR)-Decahydro-3,6-dihydroxy-10,12b-dimethyl-7,11-methanocycloocta[a]naphthalen-9(2H)-one C₂₀H₂₈O₃ 316.44 Dihydroxy, ketone, methyl Methanocycloocta[a]naphthalenone Natural product analogs (e.g., steroids)

Key Findings from Comparative Analysis

Structural Complexity: The target compound’s decahydro-cyclopenta[a]naphthalenone core imposes greater stereochemical constraints compared to simpler tricyclic (78037-91-9) or cyclohexanone (146566-70-3) analogs . The hydroxymethyl group distinguishes it from analogs with only hydroxyl or ketone functionalities, enabling unique reactivity in coupling or oxidation reactions .

Protecting Group Utility :

  • The TBDMS group enhances stability against acidic/basic conditions relative to trimethylsilyl (TMS) analogs, making the compound preferable for multi-step syntheses .

Spectroscopic Signatures: ¹H NMR: The TBDMS group produces a characteristic singlet at δ 0.1–0.3 ppm for Si(CH₃)₂, while the hydroxymethyl protons resonate at δ 3.4–3.7 ppm . ¹³C NMR: The quaternary carbon attached to silicon (Si-O-C) appears at δ 18–22 ppm, distinct from non-silylated analogs .

Thermodynamic Stability: The rigid tricyclic skeleton contributes to higher thermal stability (decomposition >200°C) compared to flexible pregnane (114026-32-3) or cyclohexanone derivatives .

Commercial Availability :

  • The target compound is marketed at ¥6,090/g (1g scale), reflecting its niche application in high-value research, whereas simpler analogs (e.g., 146566-70-3) are more cost-effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Reactant of Route 2
Reactant of Route 2
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.